molecular formula C17H21N3O2 B2573674 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 922105-67-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2573674
CAS RN: 922105-67-7
M. Wt: 299.374
InChI Key: YOGIKIREAUWAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is a chemical compound that is part of the oxadiazole class of heterocyclic compounds . Oxadiazoles are five-membered rings that contain two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a similar compound, has been reported . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 using cisplatin as a reference standard .


Molecular Structure Analysis

The molecular structure of oxadiazole compounds, including “this compound”, is characterized by a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms in the ring allows for the placement of two substituents, which can cause differences in properties due to variations in the electronic environment .


Chemical Reactions Analysis

Oxadiazole compounds, including “this compound”, have been utilized in various applications due to their broad range of chemical and biological properties . They have been used as high-energy molecules, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Significance in Drug Development

The 1,3,4-oxadiazole core, integral to compounds like N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, is a focal point in medicinal chemistry due to its diverse pharmacological properties. These compounds have been identified as potential candidates in the development of new drugs, showcasing efficacy in various pharmacological activities such as antiviral, analgesic, anti-inflammatory, and antitumor applications. The structural uniqueness of the 1,3,4-oxadiazole ring, serving as bioisosteres for carboxylic acids, carboxamides, and esters, underscores its importance in synthesizing medicinal agents that are both efficacious and less toxic (Rana, Salahuddin, & Sahu, 2020).

Applications in Material Science and Sensing

Apart from pharmacology, 1,3,4-oxadiazole scaffolds have found applications in material science, especially in the development of polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their role extends to the fabrication of chemosensors, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions, making them ideal for selective metal-ion sensing applications (Sharma, Om, & Sharma, 2022).

Therapeutic Potentials

The therapeutic worth of 1,3,4-oxadiazole tailored compounds has been extensively reviewed, revealing their pivotal role in addressing various diseases. The binding affinity of these compounds with different enzymes and receptors through weak interactions in biological systems highlights their potential in developing a wide range of medicinal agents for diseases like cancer, tuberculosis, and neuropathic pain. The structural feature of the 1,3,4-oxadiazole ring facilitates the development of compounds with high therapeutic potency, contributing significantly to the field of medicinal chemistry (Verma et al., 2019).

Biological Activities

The heterocyclic 1,3,4-oxadiazole compounds have been recognized for their diverse biological activities. They exhibit a broad spectrum of pharmacological actions including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities. The synthesis and investigation of novel oxadiazole derivatives have been a focus in recent decades, with these compounds serving as target structures for evaluating biological activities. The findings suggest the potential of oxadiazole derivatives in leading to safer and effective compounds for various therapeutic applications (Bala, Kamboj, & Kumar, 2010).

Mechanism of Action

While the specific mechanism of action for “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is not mentioned in the search results, oxadiazole compounds have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGIKIREAUWAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.